molecular formula C16H13N3OS B5781894 1-(4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone

1-(4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone

Cat. No. B5781894
M. Wt: 295.4 g/mol
InChI Key: CLQJYVLSFKXPRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone, also known as PTE, is an organic compound that has gained significant attention in the scientific community due to its potential in various research applications.

Mechanism of Action

1-(4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone exerts its effects through the inhibition of various enzymes and receptors, including EGFR, protein kinase C (PKC), and monoamine oxidase (MAO). The inhibition of these enzymes and receptors leads to a cascade of biochemical events that ultimately result in the observed physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activity. This compound has also been shown to modulate neurotransmitter levels in the brain, leading to its potential use in the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone is its versatility in various research applications, making it a potential candidate for the development of new drugs and therapies. However, one of the limitations of this compound is its relatively low solubility in water, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several future directions for research on 1-(4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone, including the development of more efficient synthesis methods, the identification of new targets for this compound inhibition, and the investigation of its potential in combination therapy with other drugs. Furthermore, the potential use of this compound in the treatment of various neurological disorders warrants further investigation, including the elucidation of its mechanism of action in the brain.

Synthesis Methods

1-(4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone can be synthesized through a multi-step process, which involves the reaction of 4-(3-pyridinyl)-1,3-thiazol-2-amine with 4-bromoacetophenone in the presence of a base. The resulting intermediate is then subjected to a palladium-catalyzed coupling reaction with 4-aminophenylboronic acid, followed by purification to obtain this compound in its pure form.

Scientific Research Applications

1-(4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone has been extensively studied for its potential in various scientific research applications, including cancer treatment, bacterial and viral infections, and neurodegenerative diseases. In cancer research, this compound has shown promising results as a potent inhibitor of the epidermal growth factor receptor (EGFR), which is commonly overexpressed in various types of cancer. This compound has also been shown to exhibit antibacterial and antiviral activity, making it a potential candidate for the development of new antibiotics and antiviral drugs. Furthermore, this compound has been investigated for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-[4-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c1-11(20)12-4-6-14(7-5-12)18-16-19-15(10-21-16)13-3-2-8-17-9-13/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQJYVLSFKXPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645015
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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